molecular formula C15H17NO3S B5350290 N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide

カタログ番号 B5350290
分子量: 291.4 g/mol
InChIキー: ZXUSFQDUQIVROE-RYUDHWBXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide, also known as EFV, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that is used in the treatment of HIV-1 infections. This compound was first synthesized in 1996 by Merck Research Laboratories and was approved by the FDA in 1998. Since then, EFV has been widely used in combination therapy for the treatment of HIV-1 infections.

作用機序

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide binds to the HIV-1 reverse transcriptase enzyme and inhibits its activity, thereby preventing the replication of the virus. This compound binds to a different site on the reverse transcriptase enzyme than nucleoside analogs, which makes it effective against HIV-1 strains that are resistant to these drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all drugs, this compound can cause side effects, including central nervous system (CNS) symptoms such as dizziness, insomnia, and vivid dreams. These side effects can be managed by reducing the dose or switching to another drug.

実験室実験の利点と制限

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide is widely used in laboratory experiments to study the mechanism of action of HIV-1 reverse transcriptase and to test the efficacy of other anti-HIV-1 drugs. One advantage of using this compound in these experiments is its potency and broad-spectrum activity against HIV-1 strains. However, one limitation of using this compound is its potential to cause CNS side effects, which can affect the behavior of laboratory animals.

将来の方向性

There are several future directions for the development of N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide and other NNRTIs. One area of research is the development of new NNRTIs that are effective against HIV-1 strains that are resistant to current drugs. Another area of research is the optimization of dosing regimens for this compound and other NNRTIs to reduce side effects and improve patient adherence. Finally, there is ongoing research into the use of this compound and other NNRTIs in combination therapy with other anti-HIV-1 drugs to improve treatment outcomes.

合成法

The synthesis of N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide involves several steps, including the preparation of the key intermediate, 1-benzothiophene-2-carboxylic acid, which is then converted to this compound via a series of reactions. The overall yield of this compound is about 20%, which makes it a relatively cost-effective drug to produce.

科学的研究の応用

N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-benzothiophene-2-carboxamide has been extensively studied in vitro and in vivo for its anti-HIV-1 activity. It has been shown to be effective against a wide range of HIV-1 strains, including those that are resistant to other NNRTIs. This compound is also effective in reducing the viral load and increasing the CD4+ T-cell count in HIV-1 infected patients. In addition, this compound has been shown to have a long half-life, which allows for once-daily dosing.

特性

IUPAC Name

N-[(3S,4R)-4-ethoxyoxolan-3-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-19-12-9-18-8-11(12)16-15(17)14-7-10-5-3-4-6-13(10)20-14/h3-7,11-12H,2,8-9H2,1H3,(H,16,17)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUSFQDUQIVROE-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。